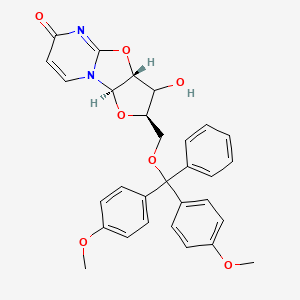
5'-Protected 2,2'-anhydrouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Protected 2,2’-anhydrouridine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of 5’-Protected 2,2’-anhydrouridine rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Protected 2,2’-anhydrouridine typically involves the protection of the 5’-hydroxyl group of 2,2’-anhydrouridine. This can be achieved through various chemical reactions, including the use of protecting groups such as silyl ethers or acyl groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection process .
Industrial Production Methods: Industrial production of 5’-Protected 2,2’-anhydrouridine may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in scientific research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions: 5’-Protected 2,2’-anhydrouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products: The major products formed from these reactions include various protected and unprotected derivatives of 2,2’-anhydrouridine, which can be further utilized in research and therapeutic applications .
Aplicaciones Científicas De Investigación
5’-Protected 2,2’-anhydrouridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: It has potential therapeutic applications in the treatment of lymphoid malignancies and other cancers.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mecanismo De Acción
The mechanism of action of 5’-Protected 2,2’-anhydrouridine involves its incorporation into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to the inhibition of cell proliferation and the induction of apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
2,2’-Anhydrouridine: The unprotected form of the compound, which also has antitumor activity.
5’-Protected 2’-Deoxyuridine: Another nucleoside analog with similar properties but different structural features.
5’-Protected 2’-Fluorouridine: A fluorinated analog with enhanced stability and activity
Uniqueness: 5’-Protected 2,2’-anhydrouridine is unique due to its specific structural modifications that enhance its stability and antitumor activity. The protection of the 5’-hydroxyl group allows for selective reactions and modifications, making it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C30H28N2O7 |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
(2R,4R,6R)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C30H28N2O7/c1-35-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(36-2)15-11-21)37-18-24-26(34)27-28(38-24)32-17-16-25(33)31-29(32)39-27/h3-17,24,26-28,34H,18H2,1-2H3/t24-,26?,27-,28-/m1/s1 |
Clave InChI |
OEIRLWHCGAICDW-JOVCLVKPSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C([C@@H]5[C@@H](O4)N6C=CC(=O)N=C6O5)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C5C(O4)N6C=CC(=O)N=C6O5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


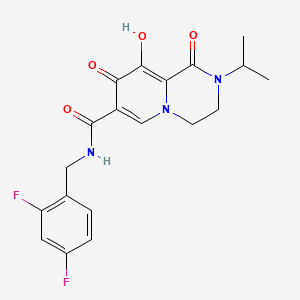
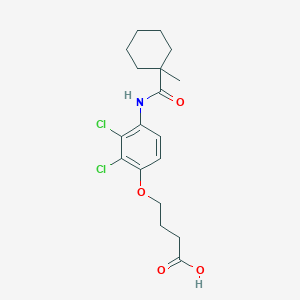
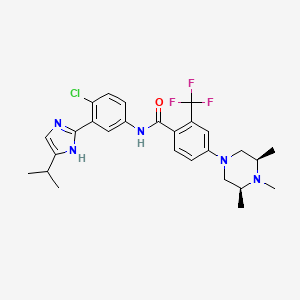

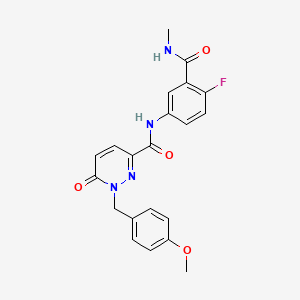
![(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B12387039.png)
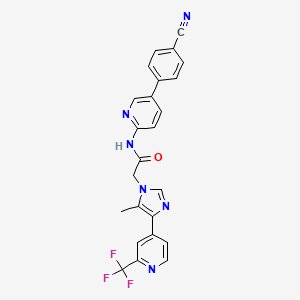

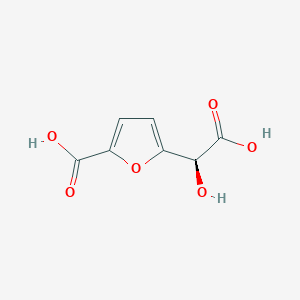
![N-[1-[4-[(1S)-1-[[5-fluoro-4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]pyrimidin-2-yl]amino]ethyl]phenyl]piperidin-4-yl]ethenesulfonamide](/img/structure/B12387073.png)
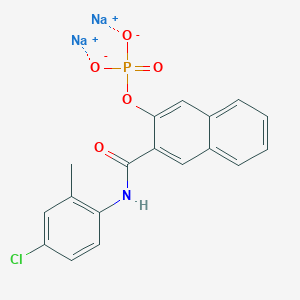


![(17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride](/img/structure/B12387087.png)
